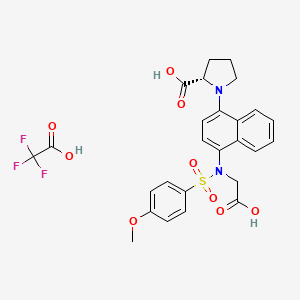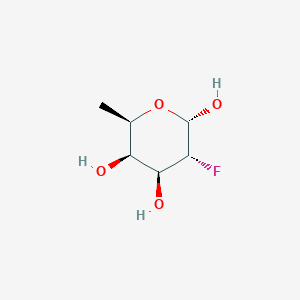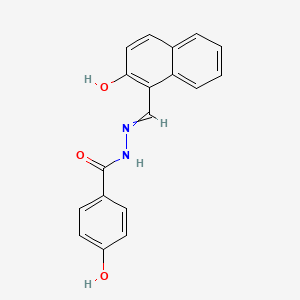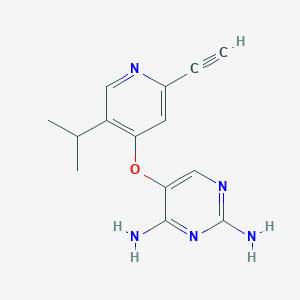![molecular formula C20H19ClO10 B11932047 2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride CAS No. 57186-11-5](/img/structure/B11932047.png)
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride is a complex organic compound known for its unique chemical structure and properties This compound is a type of anthocyanin, which are water-soluble pigments found in many plants Anthocyanins are responsible for the red, purple, and blue colors in fruits and vegetables
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride typically involves the glycosylation of cyanidin, a naturally occurring anthocyanidin. The process includes the following steps:
Extraction of Cyanidin: Cyanidin is extracted from plant sources such as berries.
Glycosylation Reaction: Cyanidin undergoes glycosylation with glucose in the presence of an acid catalyst to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and glycosylation processes. The key steps include:
Extraction: Large quantities of plant material are processed to extract cyanidin.
Glycosylation: The extracted cyanidin is glycosylated using industrial reactors.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenylium ion can be reduced to form a chromanol derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a natural colorant in food and cosmetic products.
作用機序
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation and cancer progression.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Cyanidin 3-O-glucoside: Similar structure but lacks some hydroxyl groups.
Delphinidin 3-O-glucoside: Contains additional hydroxyl groups on the B-ring.
Pelargonidin 3-O-glucoside: Lacks hydroxyl groups on the B-ring.
特性
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)
![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)


![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
